p-Tolunitrile

説明

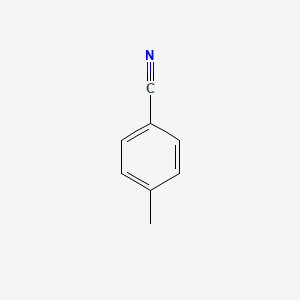

Structure

3D Structure

特性

IUPAC Name |

4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZNNAKNUVJVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026169 | |

| Record name | 1-Cyano-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

423.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

185 °F (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-85-8 | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyano-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H20555V8NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

85.1 °F (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to p-Tolunitrile (CAS 104-85-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (4-methylbenzonitrile), a key chemical intermediate. The information is compiled for professionals in research and development, with a focus on its chemical properties, experimental protocols, and applications.

This compound is a versatile organic compound, appearing as a beige solid or a clear, colorless liquid depending on the ambient temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a methyl group and a nitrile group at the para position.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| CAS Number | 104-85-8 | [2] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 217-218 °C at 760 mmHg | [3][4] |

| 103-106 °C at 20 mmHg | [1][5] | |

| Density | 0.981 g/mL at 25 °C | [1] |

| Flash Point | 85 °C (185 °F) | [2][6] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 17°C) | [1][4][6] |

| Refractive Index | 1.531 | [4] |

| Vapor Pressure | 0.126 mmHg at 25°C | [4] |

Solubility

This compound's solubility profile is critical for its use in various reaction media.

| Solvent | Solubility | Source |

| Water | Insoluble | [6] |

| Acetone | Freely Soluble | |

| Alcohol | Freely Soluble | |

| Diethyl Ether | Freely Soluble | |

| Carbon Disulfide | Freely Soluble | |

| Methanol | Freely Soluble |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral information is available from various sources.[2][7]

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (MS) | Data available |

| Infrared (IR) Spectroscopy | Spectra available (ATR-IR, Vapor Phase)[2] |

| Raman Spectroscopy | Spectrum available[2] |

Safety and Toxicological Profile

Handling this compound requires adherence to standard laboratory safety protocols due to its potential hazards.

Hazard Identification

The compound is classified with the following hazards:

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

It is a combustible substance, and its vapors may form explosive mixtures with air if heated above its flash point.[9]

Toxicological Data

| Test | Result | Species | Source |

| LD50 (Oral) | 3800 mg/kg | Rat | [9] |

Reactivity Profile

Nitriles like this compound have specific reactivity hazards:

-

Acids and Oxidizing Agents : Incompatible with acids. Mixing with strong oxidizing acids can lead to extremely violent reactions.[1][6]

-

Bases : The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[1][6]

-

Polymerization : May polymerize in the presence of certain metals or metal compounds.[1][6]

-

Hydrolysis : Hydrolyzes in both aqueous acid and base to form carboxylic acids or their salts, generating heat.[1][6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound from p-Toluidine

This procedure is a variation of the Sandmeyer reaction.[3][10]

Caption: Workflow for the purification of this compound.

Methodologies:

-

Purification by Distillation: The crude product can be purified by distillation. [3]Use a short air-condenser, which may require gentle warming at the start to prevent the distillate from solidifying prematurely. [3]The pure fraction boils at 214-218°C. [3]* Purification by Fractional Crystallization and Distillation: An alternative high-purity method involves melting the nitrile and drying it with magnesium sulfate. [1]This is followed by fractional crystallization from its melt and then fractional distillation under reduced pressure. [1]It can also be crystallized from a benzene/petroleum ether mixture. [1]

Hydrolysis to p-Toluic Acid

This compound can be hydrolyzed to p-Toluic acid, a common downstream reaction. [11] Methodology:

-

Place 3 kg of 75% sulfuric acid in a 5-liter flask equipped with a stirrer and reflux condenser. [11]2. Heat the acid to approximately 150°C and begin stirring. [11]3. Add 1 kg of this compound over two hours, maintaining the temperature at 150-160°C. [11]4. Continue stirring for two hours after the addition is complete. [11]5. Increase the temperature to 190°C and stir for an additional hour. [11]6. Cool the reaction mixture and pour it into ice water, then filter the crude p-Toluic acid. [11]7. The crude material can be further purified by dissolving it in an excess of 10% sodium hydroxide (B78521) solution, filtering while hot, and then acidifying the filtrate to precipitate the purified acid. [11]

Applications in Research and Drug Development

This compound is a vital chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of complex molecules. [5] Logical Relationship: this compound as a Chemical Intermediate

Caption: Role of this compound as a versatile chemical intermediate.

Its versatile chemical reactivity, stemming from the stable cyano group, allows for diverse reaction pathways. [5]This makes it an indispensable component in organic synthesis for various industries.

-

Pharmaceutical Synthesis: It serves as a crucial building block for producing active pharmaceutical ingredients (APIs). [5]For instance, it is used as a reagent in the preparation of 1H-Indazoles. [1][12]* Agrochemical Development: The structure of this compound is valuable for creating complex molecules used in modern agrochemicals, contributing to crop protection. [5]* Advanced Materials: In the electronics sector, it is utilized in the production of specialized materials, including photoresist components for microelectronics.

References

- 1. This compound | 104-85-8 [chemicalbook.com]

- 2. This compound | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 104-85-8 [chemnet.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound(104-85-8) 1H NMR [m.chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. gestis.dguv.de [gestis.dguv.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | 104-85-8 [amp.chemicalbook.com]

An In-depth Technical Guide to 4-Methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-methylbenzonitrile. It details experimental protocols for its synthesis, purification, and characterization, and explores its applications, particularly within the realm of drug development. The information is presented to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction

4-Methylbenzonitrile, also known as p-tolunitrile, is an aromatic organic compound with the chemical formula C₈H₇N.[1] It consists of a benzene (B151609) ring substituted with a methyl group and a nitrile group at the para position. This compound serves as a crucial intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the reactivity of the nitrile group, which can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a versatile building block in organic synthesis.[3]

Physical and Chemical Properties

4-Methylbenzonitrile is a colorless to pale yellow solid or liquid with a faint, aromatic odor.[1][4] It is soluble in many organic solvents but has limited solubility in water.[4]

Quantitative Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [1][5] |

| Molecular Weight | 117.15 g/mol | [5] |

| Melting Point | 26-29 °C | [5][6] |

| Boiling Point | 217-218 °C | [5][6] |

| Density | 0.981 g/mL at 25 °C | [5] |

| Flash Point | 85 °C (185 °F) | |

| Water Solubility | <0.1 g/100 mL at 17 °C | |

| LogP | 1.97 |

Chemical Reactivity and Hazards

4-Methylbenzonitrile exhibits typical reactions of an aromatic nitrile. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Mixing with strong oxidizing acids can lead to violent reactions.[1] The compound is considered moderately toxic upon inhalation, ingestion, or skin contact and can cause irritation to the eyes, skin, and respiratory tract.[1]

Synthesis and Purification

A common and reliable method for the synthesis of 4-methylbenzonitrile is the Sandmeyer reaction, starting from p-toluidine (B81030).[7]

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ice

Procedure: [7]

-

Diazotization of p-Toluidine:

-

In a suitable flask, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring to form a fine suspension of p-toluidine hydrochloride.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5 °C. Continue stirring for a short period after the addition is complete.

-

-

Preparation of the Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution. A reaction will occur, evidenced by the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture gently to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Steam distill the reaction mixture to isolate the crude 4-methylbenzonitrile.

-

Separate the organic layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 4-methylbenzonitrile

-

A suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

Procedure:

-

Dissolve the crude 4-methylbenzonitrile in a minimum amount of the hot solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Caption: Workflow for the synthesis and purification of 4-methylbenzonitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [4]

-

δ 7.52 (d, J = 8.0 Hz, 2H, Ar-H ortho to CN)

-

δ 7.27 (d, J = 8.0 Hz, 2H, Ar-H meta to CN)

-

δ 2.42 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃): [4]

-

δ 143.6 (Ar-C)

-

δ 131.9 (Ar-CH)

-

δ 129.7 (Ar-CH)

-

δ 119.0 (C≡N)

-

δ 109.1 (Ar-C)

-

δ 21.7 (CH₃)

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 4-methylbenzonitrile in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Key IR Absorptions (cm⁻¹):

-

~3050 (Aromatic C-H stretch)

-

~2925 (Aliphatic C-H stretch)

-

~2230 (C≡N stretch, strong and sharp)

-

~1605, 1500 (Aromatic C=C stretch)

Experimental Protocol: IR Spectroscopy (Thin Film)

-

Sample Preparation: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, place a small drop directly between two salt plates.

-

Data Acquisition: Place the salt plate(s) in the sample holder of an FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass Spectrum (Electron Ionization - EI):

-

m/z 117 (M⁺, molecular ion)

-

m/z 116 ([M-H]⁺)

-

m/z 90 ([M-HCN]⁺)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of 4-methylbenzonitrile in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Caption: Analytical workflow for the characterization of 4-methylbenzonitrile.

Applications in Drug Development

The benzonitrile (B105546) moiety is a key structural feature in a number of pharmacologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are important for biological activity. 4-Methylbenzonitrile serves as a valuable starting material for the synthesis of various drug candidates.

For instance, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This transformation is often employed to improve the pharmacokinetic properties of a drug candidate. Furthermore, the methyl group on the benzene ring can be a site for further functionalization to explore structure-activity relationships.

Conclusion

4-Methylbenzonitrile is a versatile and important chemical intermediate with well-defined physical and chemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. Its utility in the synthesis of more complex molecules makes it a valuable compound for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methylbenzonitrile | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Structure and Formula of p-Tolunitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolunitrile, systematically known as 4-methylbenzonitrile, is an aromatic organic compound that serves as a crucial building block and intermediate in a multitude of synthetic applications. Its structure, featuring a nitrile group and a methyl group attached to a benzene (B151609) ring in a para configuration, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic signature of this compound, along with detailed experimental protocols for its synthesis and a key chemical transformation.

Molecular Structure and Formula

This compound is characterized by a benzene ring substituted with a methyl group (-CH₃) and a cyano group (-C≡N) at positions 1 and 4, respectively. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group influences the electronic properties and reactivity of the aromatic ring.

The fundamental molecular details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-methylbenzonitrile |

| Synonyms | This compound, 4-Cyanotoluene, p-Methylbenzonitrile |

| CAS Number | 104-85-8 |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| 2D Structure |  |

| SMILES | Cc1ccc(cc1)C#N |

| InChI | InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3 |

Physicochemical Properties

This compound is a beige solid or colorless liquid at room temperature, exhibiting properties that are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Melting Point | 26-29.5 °C |

| Boiling Point | 217-218 °C (at 760 mmHg) |

| Density | ~0.981 g/mL at 25 °C |

| Solubility | Insoluble in water; very soluble in alcohol and diethyl ether. |

| Appearance | White to yellow crystalline mass or fused solid. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals in the aromatic and aliphatic regions, consistent with its structure.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.47 | Doublet | 2H, Aromatic protons ortho to the nitrile group |

| ~7.23 | Doublet | 2H, Aromatic protons meta to the nitrile group |

| ~2.41 | Singlet | 3H, Methyl group protons (-CH₃) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon environment.

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary aromatic carbon attached to -CH₃ |

| ~132 | Aromatic C-H carbons ortho to the nitrile group |

| ~130 | Aromatic C-H carbons meta to the nitrile group |

| ~119 | Nitrile carbon (-C≡N) |

| ~110 | Quaternary aromatic carbon attached to -C≡N |

| ~21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Alkyl C-H stretch |

| ~2230 | Strong | Nitrile (C≡N) stretch |

| ~1610, ~1510 | Medium | Aromatic C=C ring stretch |

| ~820 | Strong | p-disubstituted C-H out-of-plane bend |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its hydrolysis to p-toluic acid, adapted from established procedures. A general protocol for spectroscopic analysis is also included.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from p-toluidine (B81030).

Workflow Diagram:

Methodology:

-

Diazotization: In a suitable reaction vessel, dissolve p-toluidine (1.0 mole) in a mixture of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 moles) dropwise, maintaining the temperature below 5 °C. Stir vigorously throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous cyanide (CuCN, 1.2 moles).

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with stirring. A reaction is evidenced by the evolution of nitrogen gas.

-

After the addition is complete, gently warm the mixture on a steam bath until the evolution of nitrogen ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with dilute sodium hydroxide (B78521) solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Hydrolysis of this compound to p-Toluic Acid

This protocol details the acid-catalyzed hydrolysis of the nitrile group.

Reaction Diagram:

Methodology:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place this compound (1.0 mole).

-

Add a 75% aqueous solution of sulfuric acid.

-

Heat the mixture to 150-160 °C and maintain this temperature with stirring for 2-3 hours.

-

Raise the temperature to 190 °C and continue stirring for an additional hour to ensure complete hydrolysis.

-

Cool the reaction mixture and pour it carefully over crushed ice. The product, p-toluic acid, will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, dissolve the crude acid in an excess of 10% sodium hydroxide solution, treat with activated charcoal if necessary, and filter.

-

Acidify the filtrate with dilute sulfuric acid to re-precipitate the p-toluic acid.

-

Collect the purified product by filtration, wash with cold water until the washings are neutral, and dry.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

A sample of this compound (~5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.

-

Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

Data is processed using appropriate software to obtain the final spectrum.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

For solid samples, a KBr pellet may be prepared, or the spectrum can be run as a neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

If the sample is a low-melting solid or liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl).

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

References

Spectral data of p-Tolunitrile (NMR, IR, Mass Spec)

A comprehensive analysis of p-Tolunitrile, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, necessitates a thorough understanding of its spectral characteristics.[1] This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined application of various spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | Doublet | 2H | Ar-H (ortho to CN) |

| 7.25 | Doublet | 2H | Ar-H (meta to CN) |

| 2.40 | Singlet | 3H | CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| 142.0 | Ar-C (para to CN, attached to CH₃) |

| 132.2 | Ar-CH (meta to CN) |

| 129.8 | Ar-CH (ortho to CN) |

| 119.0 | Cyano (C≡N) |

| 112.5 | Ar-C (ipso to CN) |

| 21.5 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[4]

| Frequency (cm⁻¹) | Functional Group |

| 3050-3000 | Aromatic C-H Stretch |

| 2925 | Aliphatic C-H Stretch |

| 2230 | C≡N Stretch (Nitrile) |

| 1610, 1510 | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₈H₇N, with a molecular weight of 117.15 g/mol .[1][5][6][7]

| m/z | Ion |

| 117 | [M]⁺ (Molecular Ion) |

| 116 | [M-H]⁺ |

| 90 | [M-HCN]⁺ |

Experimental Protocols

The acquisition of reliable spectral data is contingent upon meticulous experimental procedures.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

IR Spectroscopy

-

Sample Preparation (Solid): As this compound is a solid at room temperature, a common method is to prepare a KBr pellet.[1] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[8] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[9][10]

-

Sample Preparation (Liquid/Solution): The compound can be dissolved in a suitable solvent that has minimal interference in the IR region of interest, such as carbon tetrachloride (CCl₄).[11] The solution is then placed in a liquid sample cell.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded by passing a beam of infrared light through it.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or hexane.[12]

-

Gas Chromatography (GC): A small volume of the solution is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[13][14]

-

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which involves bombarding them with a high-energy electron beam.[14] This causes the molecule to lose an electron, forming a molecular ion, and also induces fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[13][14]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound(104-85-8) 13C NMR spectrum [chemicalbook.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. This compound(104-85-8) IR Spectrum [chemicalbook.com]

- 5. This compound(104-85-8) MS spectrum [chemicalbook.com]

- 6. This compound | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. uoguelph.ca [uoguelph.ca]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 14. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility of p-Tolunitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-tolunitrile (also known as 4-methylbenzonitrile) in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where this compound is a key intermediate. This guide covers qualitative solubility, a general experimental protocol for solubility determination, and a detailed synthesis workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information. Further experimental investigation is warranted to establish precise solubility curves at various temperatures.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | < 0.1 g/100 mL | 17 | [1] |

| Water | H₂O | Polar Protic | < 1 mg/mL | 17.2 | |

| Water | H₂O | Polar Protic | Soluble (1 part in 135 parts) | Not Specified | [2] |

| Methanol | CH₃OH | Polar Protic | Freely Soluble | Not Specified | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | Not Specified | [1][3] |

| Acetone | C₃H₆O | Polar Aprotic | Freely Soluble | Not Specified | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble | Not Specified | [3] |

| Carbon Disulfide | CS₂ | Nonpolar | Freely Soluble | Not Specified | [2] |

Note: The term "freely soluble" generally implies that a solute has a high solubility, but it does not provide a specific quantitative value. The solubility in "parts" is also a less precise, older convention. The lack of standardized, quantitative data highlights a knowledge gap for this important chemical intermediate.

Experimental Protocol for Solubility Determination

A reliable method for determining the precise solubility of this compound in various organic solvents is the gravimetric shake-flask method. This method is widely accepted for generating thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven for drying

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature and avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the sublimation of this compound.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtrate] x 100

Expected Outcome: This procedure will yield the solubility of this compound in the chosen solvent at the specified temperature. To generate a solubility curve, this experiment should be repeated at various temperatures.

Synthesis of this compound

A common and well-established method for the synthesis of this compound is the Sandmeyer reaction, starting from p-toluidine.[4]

Reaction Scheme: p-Toluidine → p-Toluenediazonium chloride → this compound

Experimental Workflow:

The following diagram illustrates the key stages in the synthesis of this compound via the Sandmeyer reaction.

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol for Synthesis:

-

Diazotization of p-Toluidine:

-

p-Toluidine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

-

Sandmeyer Reaction:

-

A solution of cuprous cyanide is prepared.

-

The cold diazonium salt solution is slowly added to the cuprous cyanide solution.

-

The reaction mixture is then gently heated to facilitate the replacement of the diazonium group with the nitrile group, leading to the formation of this compound. Nitrogen gas is evolved during this step.

-

-

Purification:

-

The crude this compound is isolated from the reaction mixture, often by steam distillation.[4]

-

The distilled product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by evaporation or distillation to yield the purified this compound.

-

This technical guide provides a foundational understanding of the solubility and synthesis of this compound. The notable absence of comprehensive quantitative solubility data in the literature presents an opportunity for further research to better characterize this important industrial chemical.

References

An In-depth Technical Guide to the Synthesis of p-Tolunitrile from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of p-tolunitrile from p-toluidine (B81030), a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide details two primary synthetic routes: the Sandmeyer reaction and the Rosenmund-von Braun reaction. Each method is presented with detailed experimental protocols, quantitative data, and reaction pathway visualizations to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 4-methylbenzonitrile, is a versatile chemical intermediate.[1] Its synthesis from readily available p-toluidine is a common and important transformation in organic chemistry. The two most established methods for this conversion are the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, and the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. This guide will provide a detailed examination of both pathways.

Sandmeyer Reaction: A Two-Step Synthesis

The Sandmeyer reaction provides a reliable method for the conversion of primary aromatic amines to aryl nitriles.[2][3] The reaction proceeds in two main stages: the diazotization of the primary amine, followed by the copper(I) cyanide-mediated displacement of the diazonium group.[2][4]

Signaling Pathway: The Sandmeyer Reaction

The overall transformation involves the conversion of the amino group of p-toluidine into a diazonium salt, which is then substituted by a cyanide group using copper(I) cyanide.

References

Dominant Industrial Synthesis Route: Ammoxidation of p-Xylene

An In-depth Technical Guide to the Industrial Production of 4-Methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of 4-methylbenzonitrile (also known as p-tolunitrile), a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] The document focuses on the core manufacturing processes, presenting quantitative data, detailed experimental protocols, and process visualizations to facilitate a deeper understanding of the production landscape.

The most prevalent industrial method for producing 4-methylbenzonitrile is the catalytic ammoxidation of p-xylene (B151628).[1] This gas-phase reaction involves the selective conversion of the methyl group of p-xylene into a nitrile group using ammonia (B1221849) (NH₃) and oxygen (O₂), typically from the air, over a solid catalyst at elevated temperatures.[1][5] This process is favored for its efficiency and cost-effectiveness.

The overall reaction can be summarized as follows:

CH₃-C₆H₄-CH₃ + NH₃ + 1.5 O₂ → NC-C₆H₄-CH₃ + 3 H₂O

Process Visualization

The following diagram illustrates the workflow for the industrial production of 4-methylbenzonitrile via the ammoxidation of p-xylene.

Caption: Workflow for the ammoxidation of p-xylene.

Key Process Parameters and Catalysts

The efficiency of the ammoxidation process is highly dependent on the catalyst and reaction conditions. Vanadium-based catalysts are commonly employed. The following tables summarize quantitative data from various patented processes.

Table 1: Catalyst Compositions for p-Xylene Ammoxidation

| Catalyst System | Support | Promoter(s) | Key Characteristics |

| Vanadium-Alkali Metal Bronze | α-Alumina | Niobium Oxide (Nb₂O₅) | High dinitrile yields can be achieved with this promoted catalyst.[5] |

| Bismuth Molybdate | - | - | A commonly cited catalyst for this type of reaction.[1] |

| V-Sb-Bi-Zr Oxide | γ-Alumina | - | Used for the ammoxidation of substituted xylenes.[6] |

| Cobalt-Nitrogen-Carbon (Co-N-C) | Carbon Powder | - | Used for the ammoxidation of p-methylbenzyl alcohol, a related process.[2] |

Table 2: Reaction Conditions for p-Xylene Ammoxidation

| Parameter | Range/Value | Notes | Reference |

| Reaction Temperature | 375 - 500 °C | Optimal temperature is often between 400-450°C.[5][7] | [5][7] |

| Reactor Type | Fixed-Bed or Fluidized-Bed | Both configurations are viable for this process.[5][7] | [5][7] |

| Pressure | Atmospheric | The reaction is typically carried out at or near atmospheric pressure.[5] | [5] |

| Molar Ratio (Ammonia:p-Xylene) | 2:1 to 6:1 | Higher ratios can influence selectivity and yield. | [5] |

| Molar Ratio (Oxygen:p-Xylene) | 2:1 to 3:1 | Sufficient oxygen is required for the reaction to proceed efficiently. | [7] |

Table 3: Performance Data for p-Xylene Ammoxidation

| p-Xylene Conversion (%) | 4-Methylbenzonitrile Yield (%) | Terephthalonitrile Yield (%) | Key Conditions | Catalyst | Reference |

| 57 | 42 | 47 | 400°C, O₂:p-xylene = 2.7:1, NH₃:p-xylene = 2.7:1 | 8% BZ II catalyst | [7] |

| 67.9 | 40.3 | 52.2 | Not specified | Not specified | [7] |

| 98.8 | - | 91.3 | 380°C, NH₃ ratio 10, Air ratio 30 | P-87 catalyst | [8] |

Note: Some processes are optimized for the production of terephthalonitrile (the dinitrile product), where 4-methylbenzonitrile is an intermediate.

Experimental Protocol: Ammoxidation of p-Xylene in a Fixed-Bed Reactor

The following protocol is a representative synthesis based on information from publicly available resources, including patents on the process.

2.1. Materials and Equipment

-

Reactants: p-xylene (99%+ purity), anhydrous ammonia, and air (or a synthetic mixture of oxygen and an inert gas like nitrogen).

-

Catalyst: A suitable ammoxidation catalyst, such as a vanadium-alkali metal bronze on an α-alumina support, promoted with niobium oxide.[5]

-

Equipment:

-

A fixed-bed reactor (e.g., made of quartz or stainless steel) with a heating mantle and temperature controller.

-

Mass flow controllers for precise metering of gaseous reactants.

-

A vaporizer/preheater to ensure reactants are in the gas phase before entering the reactor.

-

A condenser/quenching system to cool the reactor effluent and collect the products.

-

A gas-liquid separator.

-

Analytical equipment for product analysis (e.g., Gas Chromatography).

-

2.2. Procedure

-

Catalyst Loading: The fixed-bed reactor is loaded with a known quantity of the ammoxidation catalyst. Inert packing material may be placed above the catalyst bed to serve as a preheating zone.[5]

-

System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

-

Heating: The reactor is heated to the desired reaction temperature, typically in the range of 400-450°C.[5]

-

Reactant Feed:

-

A continuous flow of gaseous ammonia and air is introduced into the reactor using mass flow controllers.

-

Liquid p-xylene is vaporized and mixed with the gaseous stream before entering the reactor.

-

The molar ratios of the reactants are maintained at a predetermined level (e.g., NH₃:p-xylene of 2:1 to 6:1 and O₂:p-xylene of 2:1 to 3:1).[5][7]

-

-

Reaction: The gaseous mixture passes through the heated catalyst bed where the ammoxidation reaction occurs. The contact time of the reactants with the catalyst is controlled by the total gas flow rate.

-

Product Collection:

-

The effluent gas stream from the reactor, containing 4-methylbenzonitrile, byproducts (water, terephthalonitrile, benzonitrile, CO, CO₂), and unreacted starting materials, is passed through a chilled condenser or quenching system.[5]

-

This causes the condensable products and unreacted p-xylene to liquefy.

-

-

Separation and Purification:

-

The collected liquid is transferred to a separator to separate the organic layer from the aqueous layer.

-

The crude organic layer, containing 4-methylbenzonitrile and other organic components, is then subjected to purification, typically by fractional distillation under reduced pressure, to isolate 4-methylbenzonitrile in high purity.[9]

-

Alternative Synthesis Routes

While ammoxidation of p-xylene is the dominant industrial method, other synthetic routes to 4-methylbenzonitrile exist, though they are generally less common for large-scale production. These include:

-

Dehydration of 4-methylbenzamide: This can be achieved using dehydrating agents like phosphorus pentoxide or thionyl chloride.[1]

-

Palladium-catalyzed cyanation: This involves the reaction of 1-bromo-4-methylbenzene with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst.[1]

These methods are often more suitable for laboratory-scale synthesis due to factors such as reagent cost and waste generation.

Conclusion

The industrial production of 4-methylbenzonitrile is heavily reliant on the catalytic ammoxidation of p-xylene. This process offers a direct and economical route to this important chemical intermediate. The key to a successful and high-yield process lies in the optimization of the catalyst system and the precise control of reaction parameters such as temperature and reactant molar ratios. For researchers and professionals in drug development and other chemical industries, a thorough understanding of this synthesis pathway is crucial for sourcing and utilizing this versatile building block.

References

- 1. guidechem.com [guidechem.com]

- 2. Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US3959336A - Ammoxidation process - Google Patents [patents.google.com]

- 6. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]

- 7. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 104-85-8 [chemicalbook.com]

The Reactivity Profile and Functional Groups of p-Tolunitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolunitrile (4-methylbenzonitrile) is a versatile aromatic nitrile that serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] Its chemical reactivity is dictated by the interplay of its three main functional components: the nitrile group, the aromatic ring, and the methyl group. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing reactions at each of these sites. It includes structured data on reaction conditions and yields, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows to support researchers in leveraging this important building block.

Core Functional Groups and General Reactivity

This compound's structure, featuring a nitrile (-C≡N) and a methyl (-CH₃) group in a para-position on a benzene (B151609) ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methyl group activates it. This creates a nuanced reactivity profile that can be exploited for selective synthesis. The nitrile group itself is a valuable functional handle for transformations into amines, aldehydes, ketones, and carboxylic acids.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Beige solid or clear colorless liquid | |

| Melting Point | 26-28 °C | |

| Boiling Point | 103-106 °C at 20 mmHg | |

| Density | 0.981 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in alcohol and ether | |

| ¹H NMR | Spectral data available | [3] |

| ¹³C NMR | Spectral data available | [3] |

| IR Spectrum | Spectral data available | [4] |

Reactions Involving the Nitrile Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions to yield a variety of other functionalities.

Hydrolysis to p-Toluic Acid

The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, p-toluic acid. This reaction is a fundamental transformation for converting nitriles into valuable carboxylic acid derivatives.[5][6]

Table 2: Hydrolysis of this compound

| Product | Reagents & Conditions | Yield | Reference |

| p-Toluic Acid | 75% H₂SO₄, 150-190 °C | 80-89% | [6] |

Experimental Protocol: Hydrolysis of this compound to p-Toluic Acid [6]

-

A 5-L flask is equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel.

-

3 kg of 75% sulfuric acid (sp. gr. 1.67) is added to the flask and heated to approximately 150°C.

-

With stirring, 1 kg (8.54 moles) of this compound is added over a period of two hours, maintaining the temperature at 150-160°C.

-

The mixture is stirred for an additional two hours at this temperature.

-

The temperature is then raised to 190°C and stirring is continued for another hour.

-

The reaction mixture is cooled and poured into ice water.

-

The crude product is collected by filtration and dissolved in an excess of 10% sodium hydroxide (B78521) solution.

-

The hot solution is filtered to remove any insoluble p-toluamide (an intermediate of incomplete hydrolysis).

-

The filtrate is acidified with dilute sulfuric acid to precipitate p-toluic acid.

-

The product is collected on a Büchner funnel, dried, and can be recrystallized from benzene. The expected yield is 80-89%.

Caption: Workflow for the hydrolysis of this compound.

Reduction of the Nitrile Group

The nitrile group can be partially reduced to an aldehyde or fully reduced to a primary amine, depending on the reagents and conditions employed.

The Stephen reduction utilizes tin(II) chloride and hydrochloric acid to convert nitriles into aldehydes via an iminium salt intermediate, which is subsequently hydrolyzed.[5] This method is particularly effective for aromatic nitriles.

Table 3: Stephen Reduction of this compound

| Product | Reagents & Conditions | Yield | Reference |

| p-Tolualdehyde | 1. SnCl₂, HCl in ether2. H₂O (hydrolysis) | Moderate to good (General) | [5] |

Experimental Protocol: General Procedure for Stephen Reduction

-

Anhydrous tin(II) chloride is suspended in anhydrous ether.

-

The solution is saturated with dry hydrogen chloride gas until the salt dissolves.

-

A solution of this compound in anhydrous ether is added to the mixture.

-

The aldimine tin chloride complex precipitates and is allowed to stand.

-

The precipitate is filtered, washed with anhydrous ether, and then hydrolyzed by boiling with water.

-

The resulting p-tolualdehyde can be isolated by steam distillation followed by extraction and purification.

Caption: Reaction pathway for the Stephen reduction.

Catalytic hydrogenation is a common method for the complete reduction of nitriles to primary amines. Raney Nickel is a frequently used catalyst for this transformation. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849).

Table 4: Catalytic Hydrogenation of this compound

| Product | Reagents & Conditions | Yield | Reference |

| 4-Methylbenzylamine (B130917) | H₂, Raney Nickel, NH₃, Ethanol (B145695), elevated T & P | High (General) | (General procedure) |

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

-

A high-pressure autoclave is charged with this compound, ethanol (as solvent), and a catalytic amount of Raney Nickel slurry.

-

Liquid ammonia is added to the autoclave to suppress secondary amine formation.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The mixture is heated and stirred at an elevated temperature and pressure until hydrogen uptake ceases.

-

After cooling and venting, the catalyst is carefully filtered off.

-

The solvent and excess ammonia are removed by distillation, and the resulting 4-methylbenzylamine is purified by vacuum distillation.

Reaction with Grignard Reagents to form Ketones

Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. Subsequent acidic workup hydrolyzes the imine to a ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Table 5: Grignard Reaction with this compound

| Product | Reagents & Conditions | Yield | Reference |

| 4'-Methylacetophenone (B140295) | 1. CH₃MgBr in ether/THF2. H₃O⁺ workup | 89.2% (from p-tolylmagnesium chloride and acetic anhydride) | [1] (Analogous reaction) |

Experimental Protocol: Synthesis of 4'-Methylacetophenone

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methylmagnesium bromide in anhydrous ether or THF is prepared or obtained commercially.

-

A solution of this compound in anhydrous ether is added dropwise to the Grignard reagent at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude 4'-methylacetophenone is purified by vacuum distillation.

[3+2] Cycloaddition with Azide (B81097) to form a Tetrazole

The nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with sodium azide to form 5-(p-tolyl)-1H-tetrazole. This reaction is often catalyzed by acids or metal salts.[3]

Table 6: Cycloaddition of this compound with Sodium Azide

| Product | Reagents & Conditions | Yield | Reference |

| 5-(p-tolyl)-1H-tetrazole | NaN₃, Silica Sulfuric Acid, DMF, reflux | Good to excellent (General for nitriles) | [3] |

Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on this compound is directed by both the methyl and nitrile groups. The methyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. The positions ortho to the methyl group are also meta to the nitrile group, making them the most favorable sites for substitution.

Caption: Combined directing effects in electrophilic substitution.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring. Due to the combined directing effects, the substitution occurs at the 3-position (ortho to the methyl group and meta to the nitrile group).

Table 7: Nitration of this compound

| Product | Reagents & Conditions | Yield | Reference |

| 4-Methyl-3-nitrobenzonitrile | NO₂BF₄, tetramethylene sulfone, 20-35 °C | 92% | (Analogous reaction) |

Experimental Protocol: Nitration of this compound

-

To a solution of 0.125 gram mole of nitronium fluoborate in 150 ml of tetramethylene sulfone, 0.1 gram mole of this compound is added with stirring over about ten minutes.

-

The reaction is spontaneous at room temperature; the temperature is maintained at 20-35°C with occasional cooling.

-

After the addition, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is cooled, and 300 g of water is added to precipitate the product.

-

The solid is separated by filtration, washed with water, and can be recrystallized from alcohol to yield 4-methyl-3-nitrobenzonitrile.

Other Electrophilic Aromatic Substitutions

Reactions such as halogenation, sulfonation, and Friedel-Crafts reactions on this compound are challenging due to the deactivating effect of the nitrile group. These reactions generally require harsh conditions, and specific, high-yielding protocols are not widely reported in the literature, suggesting that alternative synthetic routes to substituted this compound derivatives are often preferred.

-

Halogenation: Would be expected to occur at the 3-position, but requires forcing conditions.

-

Sulfonation: Reversible and requires strong sulfonating agents. The product would be 4-cyano-2-methylbenzenesulfonic acid.

-

Friedel-Crafts Reactions: Generally do not proceed on strongly deactivated rings like benzonitrile, and this compound is similarly unreactive.[3]

Reactions of the Methyl Group

The benzylic methyl group can undergo oxidation and radical halogenation.

Oxidation to 4-Cyanobenzoic Acid

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Care must be taken to choose conditions that do not affect the nitrile group.

Table 8: Oxidation of the Methyl Group

| Product | Reagents & Conditions | Yield | Reference |

| 4-Cyanobenzoic Acid | Strong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄) | Variable | (General knowledge) |

Radical Halogenation (Wohl-Ziegler Bromination)

Free radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator, yielding 4-(bromomethyl)benzonitrile, a valuable synthetic intermediate.[1]

Table 9: Wohl-Ziegler Bromination of this compound

| Product | Reagents & Conditions | Yield | Reference |

| 4-(Bromomethyl)benzonitrile | NBS, AIBN (initiator), CCl₄, reflux | Good (General) | [1] |

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile [1]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux under an inert atmosphere. The reaction can be initiated with a light source.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Conclusion

This compound is a chemical intermediate with a rich and varied reactivity profile. By understanding the distinct reactions of the nitrile group, the aromatic ring, and the methyl group, researchers can strategically employ this molecule in the synthesis of a diverse array of complex targets. This guide provides the foundational knowledge, experimental data, and procedural insights necessary for the effective utilization of this compound in research and development, particularly within the pharmaceutical and materials science sectors. The provided protocols and reaction workflows serve as a practical resource for chemists engaged in the synthesis of novel compounds derived from this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

The Multifaceted Biological Activities of p-Tolunitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolunitrile, a simple aromatic nitrile, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, positioning them as promising candidates in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug discovery efforts.

Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as cell cycle progression and microtubule dynamics.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected nitrile-containing compounds, including those structurally related to this compound, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 | Reference |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |

| BEL-7402 (Liver) | 7.8 nM | [1] | ||

| Toluquinol Analogs | Norhierridin B | MDA-MB-231 (Breast) | Potent | [2] |

| SKBR3 (Breast) | Potent | [2] | ||

| MDA-MB-468 (Breast) | Potent | [2] | ||

| Indole Derivatives | Compound 16 | A549 (Lung) | >50% cell death at 10 µM | [3] |

| PC3 (Prostate) | >50% cell death at 10 µM | [3] |

Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest